Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate

CAS No.: 65505-13-7

Cat. No.: VC17174130

Molecular Formula: C8H18N2O5S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65505-13-7 |

|---|---|

| Molecular Formula | C8H18N2O5S |

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |

| Standard InChI | InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |

| Standard InChI Key | LCDMPDGHVYVCFL-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

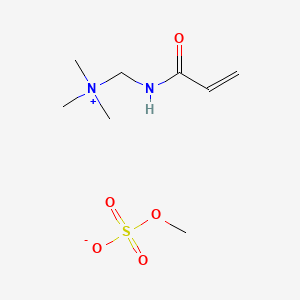

Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate comprises a quaternary ammonium center () covalently bonded to a 1-oxoallyl (acryloyl) group () through an amino-methyl bridge (). The methyl sulphate anion () balances the charge, enhancing solubility in polar solvents. The IUPAC name, methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium, reflects this intricate connectivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 79820-01-2 |

| Molecular Formula | |

| Molar Mass | 254.31 g/mol |

| Solubility | High in water, polar solvents |

| Stability | Hydrolytically stable at neutral pH |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

-

NMR: Peaks at δ 3.20 ppm (trimethylammonium protons), δ 5.60–6.20 ppm (allylic protons), and δ 4.10 ppm (methyl sulphate methyl group).

-

IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 1250 cm (sulfate S=O).

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via alkylation of a tertiary amine precursor (e.g., trimethylamine) with dimethyl sulphate under anhydrous conditions:

Critical Parameters:

-

Temperature: 60–80°C to optimize yield while minimizing decomposition.

-

Solvent: Ethanol or acetone ensures homogeneity and prevents side reactions.

-

Purification: Recrystallization from acetone-water mixtures yields >95% purity.

Industrial-Scale Manufacturing

Industrial processes amplify laboratory methods, employing continuous-flow reactors for efficiency. Post-synthesis, chromatographic techniques (e.g., ion-exchange chromatography) remove residual reagents, ensuring compliance with pharmaceutical-grade standards.

Applications in Science and Industry

Antimicrobial Agent

As a cationic surfactant, the compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids. Studies on analogous quaternary ammonium compounds (QACs) demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli, suggesting potential for surface disinfectants and preservatives.

Polymer Science

The acryloyl moiety enables copolymerization with vinyl monomers, producing cationic polymers for water treatment and adhesives. These polymers exhibit enhanced solubility and adhesion due to the quaternary ammonium group.

Table 2: Industrial Applications

| Application | Mechanism | Example Use Case |

|---|---|---|

| Surfactants | Lowers surface tension | Emulsifiers in agrochemicals |

| Phase-Transfer Catalysis | Facilitates ion transfer | Organic synthesis reactions |

| Drug Delivery | Enhances membrane permeability | Nanoemulsions for hydrophobic drugs |

Biological Activity and Mechanism

Enzyme Stabilization

The compound stabilizes enzymes (e.g., lipases) by preventing denaturation through electrostatic shielding. In industrial biocatalysis, this property increases reaction efficiency at elevated temperatures.

Membrane Interaction

Molecular dynamics simulations reveal that the trimethylammonium group embeds into lipid bilayers, increasing permeability and inducing cell lysis in Gram-positive bacteria.

Future Research Directions

-

Toxicological Profiling: Assess chronic exposure risks in industrial settings.

-

Synergistic Formulations: Combine with natural antimicrobials to reduce resistance development.

-

Advanced Drug Delivery: Engineer micellar systems for targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume